molecular formula C13H14ClNO4 B603685 3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1374325-28-6

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B603685
CAS No.: 1374325-28-6
M. Wt: 283.71g/mol
InChI Key: SXCAKNXGVNRUFR-UHFFFAOYSA-N
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Description

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound characterized by its unique structural features, including a cyclopentane ring, a carboxylic acid group, and a chlorinated phenolic moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps:

    Formation of the Chlorinated Phenol: The initial step involves the chlorination of 2-hydroxyphenol to produce 5-chloro-2-hydroxyphenol. This can be achieved using chlorine gas or sodium hypochlorite under controlled conditions.

    Carbamoylation: The chlorinated phenol is then reacted with an isocyanate derivative to form the carbamoyl group. This step often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

    Cyclopentanecarboxylic Acid Formation: The final step involves the introduction of the cyclopentanecarboxylic acid moiety. This can be achieved through a cyclization reaction, where a suitable precursor undergoes ring closure in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic and carbamoyl groups allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-((5-Bromo-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    3-((5-Methyl-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c14-9-3-4-11(16)10(6-9)15-12(17)7-1-2-8(5-7)13(18)19/h3-4,6-8,16H,1-2,5H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCAKNXGVNRUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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